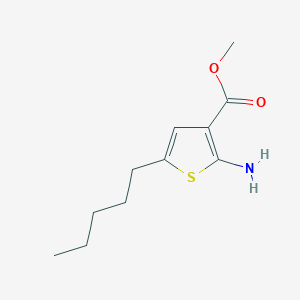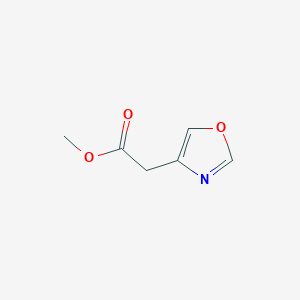![molecular formula C12H16ClN3O3 B13902075 5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride](/img/structure/B13902075.png)
5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazol-3-amine, 5-[(3,5-dimethoxyphenyl)methoxy]-, hydrochloride (1:1) is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the pyrazole ring via a methoxy linkage, and it exists as a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-3-amine, 5-[(3,5-dimethoxyphenyl)methoxy]-, hydrochloride (1:1) typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazol-3-amine, 5-[(3,5-dimethoxyphenyl)methoxy]-, hydrochloride (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aryl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the methoxy group.
Substitution: Various substituted pyrazole derivatives depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
1H-Pyrazol-3-amine, 5-[(3,5-dimethoxyphenyl)methoxy]-, hydrochloride (1:1) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive pyrazole derivatives.
Industry: Utilized in the development of new materials and dyes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazol-3-amine, 5-[(3,5-dimethoxyphenyl)methoxy]-, hydrochloride (1:1) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1H-Pyrazol-3-amine, 5-[(3,5-dimethoxyphenyl)methoxy]-, hydrochloride (1:1) is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel heterocyclic structures and for exploring new biological activities.
Propriétés
Formule moléculaire |
C12H16ClN3O3 |
|---|---|
Poids moléculaire |
285.73 g/mol |
Nom IUPAC |
3-[(3,5-dimethoxyphenyl)methoxy]-1H-pyrazol-5-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-16-9-3-8(4-10(5-9)17-2)7-18-12-6-11(13)14-15-12;/h3-6H,7H2,1-2H3,(H3,13,14,15);1H |
Clé InChI |
FHVORQKDIOWOHG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)COC2=NNC(=C2)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B13902015.png)




![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide](/img/structure/B13902046.png)



![Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13902076.png)


